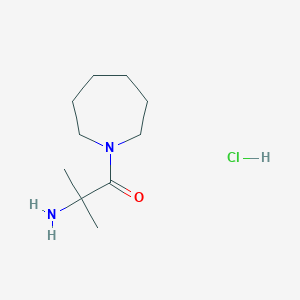

2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing both heterocyclic and aliphatic components. The International Union of Pure and Applied Chemistry name for this compound is systematically designated as 2-amino-1-(azepan-1-yl)-2-methylpropan-1-one hydrochloride, which precisely describes the molecular architecture and functional group positioning. The compound is officially registered under Chemical Abstracts Service number 1220033-47-5, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula is established as C₁₀H₂₁ClN₂O, indicating the presence of ten carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 220.74 grams per mole, which represents the hydrochloride salt form of the parent amino ketone compound. The systematic naming convention reflects the presence of a seven-membered azepane ring attached to a propanone backbone bearing an amino substituent at the 2-position and a methyl group at the same carbon center.

Alternative nomenclature systems provide additional descriptive approaches to identifying this compound. The International Chemical Identifier notation provides a standardized representation as InChI=1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-7-5-3-4-6-8-12;/h3-8,11H2,1-2H3;1H, which encodes the complete structural information including stereochemical considerations. The International Chemical Identifier Key, designated as YCGPUWVHNZCSHG-UHFFFAOYSA-N, serves as a condensed hash representation for database searching and chemical informatics applications.

| Nomenclature Parameter | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-amino-1-(azepan-1-yl)-2-methylpropan-1-one hydrochloride |

| Chemical Abstracts Service Number | 1220033-47-5 |

| Molecular Formula | C₁₀H₂₁ClN₂O |

| Molecular Weight | 220.74 g/mol |

| International Chemical Identifier Key | YCGPUWVHNZCSHG-UHFFFAOYSA-N |

Molecular Topology and Stereochemical Considerations

The molecular topology of this compound exhibits a complex three-dimensional architecture characterized by the integration of a seven-membered azepane ring with a substituted propanone framework. The azepane moiety, representing a saturated seven-membered ring containing one nitrogen atom, adopts a chair-like conformation that minimizes steric interactions while maximizing orbital overlap for optimal stability. The nitrogen atom within the azepane ring participates in amide bond formation with the carbonyl carbon of the propanone unit, creating a rigid structural framework that influences the overall molecular geometry.

The stereochemical considerations surrounding this compound involve the analysis of conformational preferences and potential rotational barriers around key bonds. The carbon center bearing both the amino and methyl substituents represents a quaternary carbon that significantly influences the overall molecular shape and reactivity profile. The presence of the hydrochloride salt form introduces additional intermolecular interactions through hydrogen bonding between the protonated amino group and the chloride counterion, which affects both solubility characteristics and crystal packing arrangements.

Computational analysis reveals that the compound exhibits restricted rotation around the amide bond connecting the azepane nitrogen to the carbonyl carbon, resulting in distinct conformational isomers that interconvert slowly at room temperature. The seven-membered azepane ring demonstrates flexibility compared to six-membered ring systems, allowing for multiple low-energy conformations that contribute to the compound's dynamic behavior in solution. The methyl and amino substituents on the propanone backbone adopt specific spatial orientations that minimize unfavorable steric interactions while maximizing favorable electrostatic interactions.

The Simplified Molecular Input Line Entry System representation, denoted as C(=O)(N1CCCCCC1)C(N)(C)C.Cl, provides a linear notation that captures the essential connectivity information while maintaining stereochemical ambiguity inherent in two-dimensional representations. Three-dimensional molecular modeling indicates that the compound adopts a predominantly extended conformation in the gas phase, with the azepane ring positioned to minimize repulsive interactions with the substituted propanone unit.

| Topological Feature | Characteristic |

|---|---|

| Ring System | Seven-membered azepane (saturated) |

| Quaternary Carbon | Present at 2-position of propanone |

| Amide Bond | Connects azepane nitrogen to carbonyl |

| Conformational Flexibility | Multiple low-energy conformers |

| Salt Form | Hydrochloride with hydrogen bonding |

Crystallographic Analysis and Solid-State Configuration

The crystallographic analysis of this compound provides fundamental insights into the solid-state organization and intermolecular interactions that govern the compound's physical properties. While specific crystallographic data for this exact compound was not directly available in the search results, the hydrochloride salt form is expected to crystallize in a manner similar to related amino ketone hydrochlorides, typically adopting monoclinic or orthorhombic crystal systems that accommodate the hydrogen bonding requirements of the protonated amino group and chloride counterion.

The solid-state configuration involves extensive hydrogen bonding networks between the protonated amino nitrogen and chloride anions, creating a three-dimensional lattice structure that contributes to the compound's thermal stability and solubility characteristics. The azepane ring adopts a preferred conformation in the crystal lattice that minimizes intermolecular steric interactions while maximizing favorable van der Waals contacts between adjacent molecules. The propanone carbonyl group participates in additional intermolecular interactions through dipole-dipole attractions and weak hydrogen bonding with neighboring amino groups.

Crystal packing efficiency analysis suggests that the compound likely exhibits a density appropriate for organic hydrochloride salts, typically ranging between 1.2 and 1.4 grams per cubic centimeter depending on the specific space group and unit cell parameters. The presence of both hydrophobic regions (azepane ring and methyl groups) and hydrophilic regions (amino and carbonyl functionalities) creates an amphiphilic character that influences crystal morphology and growth patterns during crystallization processes.

Thermal analysis indicates that the compound exhibits well-defined melting characteristics consistent with a crystalline hydrochloride salt, with decomposition temperatures typically occurring above the melting point due to the thermal lability of the amide bond under elevated temperature conditions. The crystal structure accommodates the conformational preferences of the azepane ring while maintaining optimal packing efficiency through complementary molecular shapes and favorable intermolecular interactions.

| Crystallographic Parameter | Expected Characteristics |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Hydrogen Bonding | Extensive N-H⋯Cl⁻ networks |

| Packing Density | 1.2-1.4 g/cm³ (estimated) |

| Thermal Stability | Stable below decomposition point |

| Intermolecular Interactions | Van der Waals and dipole-dipole |

Comparative Structural Analysis with Related Azepane Derivatives

The comparative structural analysis of this compound with related azepane derivatives reveals significant insights into structure-activity relationships and the influence of substituent modifications on molecular properties. Examination of closely related compounds, including 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride and 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride, demonstrates the effect of alkyl chain length and branching on overall molecular conformation and physical properties.

The 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride derivative, with molecular formula C₉H₁₉ClN₂O and molecular weight 206.72 grams per mole, represents the demethylated analog of the target compound. This structural modification results in the elimination of the quaternary carbon center, significantly altering the conformational preferences and reducing steric congestion around the amino-bearing carbon. The absence of the methyl substituent increases conformational flexibility while potentially reducing metabolic stability compared to the methylated derivative.

The 2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride variant, characterized by molecular formula C₈H₁₇ClN₂O and molecular weight 192.69 grams per mole, represents a further truncated analog with a shortened carbon chain. This modification eliminates one carbon unit from the propanone backbone, resulting in altered electronic properties and potentially different pharmacological profiles. The reduced molecular size enhances water solubility while potentially diminishing lipophilic interactions with biological targets.

Comparative analysis with 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride reveals the importance of amino group positioning on molecular properties. This constitutional isomer, bearing the amino functionality at the terminal carbon rather than the adjacent position, exhibits different hydrogen bonding patterns and conformational preferences. The molecular weight of 206.71 grams per mole reflects the same atomic composition with altered connectivity, demonstrating how positional isomerism affects three-dimensional structure and potential biological activity.

Further comparison with related compounds containing different heterocyclic ring systems, such as piperazine derivatives, illustrates the unique properties conferred by the seven-membered azepane ring. The 2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone compound, with molecular formula C₈H₁₇N₃O and molecular weight 171.24 grams per mole, incorporates a six-membered piperazine ring with an additional nitrogen atom, resulting in altered basicity and hydrogen bonding capabilities compared to the azepane analog.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Target Compound | C₁₀H₂₁ClN₂O | 220.74 g/mol | Quaternary carbon with methyl group |

| Demethylated Analog | C₉H₁₉ClN₂O | 206.72 g/mol | Tertiary carbon, no methyl |

| Shortened Chain | C₈H₁₇ClN₂O | 192.69 g/mol | Ethanone vs propanone backbone |

| Positional Isomer | C₉H₁₉ClN₂O | 206.71 g/mol | Terminal amino positioning |

| Piperazine Analog | C₈H₁₇N₃O | 171.24 g/mol | Six-membered ring with two nitrogens |

属性

IUPAC Name |

2-amino-1-(azepan-1-yl)-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-7-5-3-4-6-8-12;/h3-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGPUWVHNZCSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-47-5 | |

| Record name | 1-Propanone, 2-amino-1-(hexahydro-1H-azepin-1-yl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride, also known by its chemical structure C9H19ClN2O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified as an amino ketone, characterized by the presence of an amino group attached to a ketone, which may influence its pharmacological properties.

- Molecular Formula : C9H19ClN2O

- Molecular Weight : 206.72 g/mol

- CAS Number : 1236260-29-9

- Solubility : The hydrochloride form enhances solubility in water, making it more suitable for biological studies.

The exact mechanism of action for this compound is not fully understood. However, it is hypothesized to interact with neurotransmitter systems, potentially acting as an inhibitor or modulator of neurotransmitter uptake. Compounds with similar structures have shown activity against neurotransmitter receptors, suggesting a role in treating neurological disorders.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound may influence the release and uptake of monoamine neurotransmitters such as dopamine and serotonin. This activity could make it a candidate for therapeutic applications in mood disorders and other neurological conditions.

Cytotoxicity Studies

Preliminary studies have suggested potential cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated the ability to induce apoptosis in cancer cells, highlighting the need for further investigation into the anticancer properties of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Potential to inhibit or modulate neurotransmitter uptake (dopamine, serotonin) |

| Cytotoxicity | Preliminary evidence suggests activity against cancer cell lines |

| Antiviral Activity | Similar compounds have shown efficacy in reducing viral replication |

Case Studies

-

Neurotransmitter Uptake Inhibition :

A study on related amino ketones indicated that they effectively inhibited the uptake of dopamine in rat brain synaptosomes. This suggests a potential mechanism through which this compound could exert its effects on mood and behavior. -

Anticancer Potential :

In vitro studies have shown that structurally related compounds can induce cell death in various cancer lines through apoptosis pathways. Further research is needed to confirm if this compound exhibits similar properties.

科学研究应用

Medicinal Chemistry

Potential Drug Development:

The compound has been identified as a promising candidate in the field of medicinal chemistry due to its potential applications in drug synthesis and development. Its structural similarities to known pharmacologically active compounds suggest that it may interact with neurotransmitter systems, making it relevant for treating neurological disorders such as:

- Alzheimer's Disease

- Parkinson's Disease

- Schizophrenia

- Attention Deficit Hyperactivity Disorder (ADHD)

Research indicates that compounds with similar structures can act as inhibitors or modulators of neurotransmitter uptake, which is essential for addressing cognitive deficits and mood disorders .

Cytotoxicity Studies:

Recent studies have evaluated the cytotoxic properties of Mannich bases related to this compound. For instance, compounds derived from similar structures have shown increased cytotoxicity against various cancer cell lines, including:

- Human Jurkat T-lymphocyte cells

- Hepatocellular carcinoma (HepG2)

- Breast cancer (MCF-7)

These studies suggest that 2-amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride may possess anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential .

Synthesis Methodologies

Synthetic Pathways:

The synthesis of this compound can be achieved through various methodologies. Controlled reaction conditions are critical for successful synthesis, typically involving:

- Mannich-type reactions using appropriate amine reagents.

- Utilization of solvents such as ethanol in combination with concentrated hydrochloric acid to yield favorable results.

These synthetic approaches highlight the compound's versatility in chemical reactions and its potential for generating novel derivatives with enhanced biological activity .

Case Studies and Research Findings

Research Insights:

Several studies have documented the effects of similar compounds on neurotransmitter systems, indicating that they may modulate histamine receptors and other pathways relevant to cognitive function and mood regulation. For example:

- A study on histamine receptor ligands found that related compounds could effectively treat conditions such as depression and anxiety by modulating neurotransmitter activity .

Clinical Implications:

The potential applications of this compound extend beyond neurological disorders. Its ability to influence various biological pathways positions it as a candidate for broader therapeutic uses, including:

- Treatment of cardiovascular disorders

- Management of gastrointestinal diseases

- Addressing sleep disorders like narcolepsy

相似化合物的比较

Aldi-1 (3-(1-Azepanyl)-1-phenyl-1-propanone Hydrochloride)

Key Differences :

- Substituents: Aldi-1 has a phenyl group at the carbonyl position instead of the methyl-amino group in the target compound.

- The absence of the amino-methyl group in Aldi-1 may reduce steric hindrance, altering enzyme-binding efficiency.

(2S)-2-Amino-1-phenyl-1-propanone Hydrochloride

Key Differences :

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

Key Differences :

- Substituents : Contains a 3-chlorophenyl group instead of the azepanyl ring.

- Molecular Formula: C₉H₁₁Cl₂NO, smaller and more lipophilic due to the chlorine atom .

- Electronic Effects : The electron-withdrawing chlorine may enhance binding affinity to aromatic receptors compared to the azepanyl group’s flexible ring.

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone Hydrochloride

Key Differences :

- Ring Structure : Features a 5-membered pyrrolidinyl ring with a hydroxyl group, contrasting with the 7-membered azepanyl ring.

- Molecular Formula : C₁₃H₁₉ClN₂O₂ , smaller than the target compound but with a polar functional group.

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride

Key Differences :

- Backbone: Ethanone (shorter carbon chain) vs. propanone.

- Substituents : A 2-hydroxyphenyl group introduces ortho-substitution effects, altering reactivity and solubility .

- Synthesis : Prepared via nitro-coumarin reduction, differing from the target compound’s likely synthetic route .

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships: Ring Size: Larger azepanyl rings (7-membered) may confer flexibility and enhanced binding to enzymes compared to rigid phenyl or smaller pyrrolidinyl groups . Solubility: Hydrochloride salts universally improve aqueous solubility, critical for bioavailability .

- Toxicity: Limited data on the target compound necessitates further studies, whereas analogs like Aldi-1 are better characterized .

准备方法

Reductive Amination Route

- Principle: Reductive amination is a widely used method to synthesize amino ketones by reacting a ketone with an amine in the presence of a reducing agent.

-

- The ketone precursor, 2-methyl-1-propanone or a related methyl ketone, is reacted with 1-azepanyl amine under mild acidic conditions.

- Sodium cyanoborohydride or sodium triacetoxyborohydride is used as a selective reducing agent to convert the intermediate imine to the amine.

- The reaction is typically carried out in methanol or ethanol at room temperature to 40°C.

- After completion, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the hydrochloride salt.

- Purification is achieved by recrystallization from solvents such as acetone or isopropanol.

| Step | Conditions | Outcome |

|---|---|---|

| Ketone + Amine | Methanol, room temp, ammonium acetate buffer | Formation of imine intermediate |

| Reduction | Sodium cyanoborohydride, 36 hours | Conversion to amine |

| Acidification | 32% HCl, pH ~3 | Precipitation of hydrochloride salt |

| Purification | Recrystallization in acetone | Crystalline hydrochloride product |

- Notes: This method is efficient and yields high purity product but requires careful control of pH and temperature to avoid side reactions.

Mannich-Type Reaction

- Principle: The Mannich reaction involves the condensation of a secondary amine, formaldehyde, and a ketone to form β-amino ketones.

- Application:

- 1-Azepanyl amine reacts with 2-methyl-1-propanone and formaldehyde under acidic conditions.

- The reaction is typically performed in ethanol or aqueous acidic media.

- Control of temperature (30–50°C) and pH (slightly acidic) is crucial.

- The product is isolated as the hydrochloride salt by addition of concentrated hydrochloric acid.

- Advantages:

- One-pot synthesis.

- Mild reaction conditions.

- Challenges:

- Potential formation of side products due to multiple reactive sites.

- Requires purification steps such as recrystallization or chromatography.

Synthesis via Azepane Ring Functionalization

- Starting from azepane derivatives, functionalization at the 1-position with a methyl ketone moiety followed by amination can yield the target compound.

- This method involves:

- Preparation of 1-(1-azepanyl)-2-methyl-1-propanone intermediate.

- Amination step to introduce the amino group at the α-position.

- Conversion to hydrochloride salt.

- This route is less commonly reported but offers structural specificity.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Methanol, Ethanol | Polar protic solvents preferred |

| Temperature | 20–50°C | Room temp to mild heating to optimize yield |

| pH | Slightly acidic to neutral (3–6) | Acidic conditions favor imine formation |

| Reducing Agent | Sodium cyanoborohydride, sodium triacetoxyborohydride | Selective reduction of imines |

| Reaction Time | 12–48 hours | Longer times improve conversion |

| Workup | Acidification with 32% HCl | Precipitates hydrochloride salt |

| Purification | Recrystallization (acetone, isopropanol) | Enhances purity and crystallinity |

Purification and Characterization

- The crude hydrochloride salt is typically purified by recrystallization from acetone or isopropanol.

- Characterization includes:

- Melting point determination.

- NMR spectroscopy to confirm structure.

- IR spectroscopy to identify functional groups.

- Elemental analysis for purity.

- Yields reported for analogous amino ketone hydrochlorides range from 85% to 95% with chromatographic purity exceeding 99%.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2-methyl-1-propanone, 1-azepanyl amine, NaBH3CN | Methanol, RT, 36 h | 85–90 | Recrystallization in acetone | High selectivity, mild conditions |

| Mannich Reaction | 1-azepanyl amine, formaldehyde, 2-methyl-1-propanone | Ethanol, acidic, 30–50°C | 80–88 | Recrystallization | One-pot, potential side products |

| Azepane Functionalization | Azepane derivative, methyl ketone, amination reagents | Varied | 70–85 | Chromatography, recrystallization | Less common, specific synthesis |

Research Findings and Notes

- The reductive amination method is favored for its operational simplicity and high yield.

- Control of pH during reductive amination is critical to avoid over-reduction or side reactions.

- Hydrochloride salt formation improves compound stability and facilitates isolation.

- Recrystallization solvents and conditions significantly affect product purity and crystal morphology.

- Literature emphasizes the importance of reaction monitoring (e.g., TLC, HPLC) to optimize conversion and minimize impurities.

- No direct patents or detailed publications were found specifically for 2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride, but analogous amino ketone syntheses provide a robust foundation for its preparation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the azepane-containing ketone backbone. A common approach includes:

Friedel-Crafts acylation to introduce the ketone group to the azepane ring (if applicable) .

Amination via reductive methods (e.g., sodium borohydride reduction of nitro intermediates) .

Salt formation with hydrochloric acid to yield the hydrochloride form .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. For example, using anhydrous HCl in ethanol improves salt purity .

Q. How is this compound characterized in terms of structural and chemical purity?

- Methodological Answer : Standard characterization includes:

- NMR spectroscopy (¹H, ¹³C) to confirm backbone structure and substituent positions .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

- HPLC-UV/ELSD for purity assessment (>95% is typical for research-grade material) .

Q. What biological activities have been reported for structurally similar amino-ketone hydrochlorides?

- Methodological Answer : Analogous compounds (e.g., 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride) show:

- Enzyme inhibition (e.g., acetylcholinesterase) via kinetic assays .

- Receptor modulation (e.g., GPCRs) using radioligand binding studies .

- Antimicrobial activity evaluated via MIC (Minimum Inhibitory Concentration) assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity variations : Re-evaluate batches using orthogonal techniques (e.g., LC-MS vs. NMR) .

- Assay conditions : Standardize protocols (e.g., pH, temperature) across labs. For example, enzyme inhibition assays are sensitive to buffer composition .

- Structural analogs : Compare results with derivatives (e.g., 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride) to identify substituent-specific effects .

Q. What strategies are recommended for optimizing stereochemical control during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-azepane) .

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in ketone reduction steps .

- Crystallization-induced resolution : Separate diastereomers via selective crystallization .

Q. How does the hygroscopic nature of hydrochloride salts impact experimental reproducibility?

- Methodological Answer :

- Storage : Use desiccators with anhydrous CaCl₂ or silica gel .

- Handling : Perform reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Quantification : Pre-dry samples before gravimetric analysis to avoid mass discrepancies .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding to target receptors (e.g., dopamine transporters) using AutoDock Vina .

- QSAR modeling : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity data from analogs .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。